molecular formula C17H17NO4S B8552117 2-[(Phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

2-[(Phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B8552117
M. Wt: 331.4 g/mol
InChI Key: RRXVUYHFDBLTEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID typically involves the reaction of naphthalene derivatives with phenylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide linkage . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions: 2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases, including its role as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. One known target is methionine aminopeptidase 2, an enzyme involved in protein processing . By inhibiting this enzyme, the compound can modulate various cellular processes and exert its biological effects. The pathways involved in its mechanism of action include the regulation of protein synthesis and degradation .

Comparison with Similar Compounds

    Naphthalenecarboxylic acids: Compounds containing a naphthalene moiety with a carboxylic acid group.

    Sulfanilides: Organic aromatic compounds containing a sulfanilide moiety.

    Benzenesulfonamides: Compounds with a benzenesulfonamide group.

Uniqueness: 2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID is unique due to its specific combination of a naphthalene moiety and a phenylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

2-(benzenesulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C17H17NO4S/c19-17(20)16-14-9-5-4-6-12(14)10-11-15(16)18-23(21,22)13-7-2-1-3-8-13/h1-3,7-8,10-11,18H,4-6,9H2,(H,19,20)

InChI Key

RRXVUYHFDBLTEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C(=O)O)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Benzenesulfonylamino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid methyl ester (Intermediate 4, 0.68 g) was dissolved in dioxane (12 mL) and a solution of lithium hydroxide monohydrate (0.6 g) in water (6 mL) was added. The mixture was heated by microwave irradiation at 160° C. for 15 minutes then diluted with 1N hydrochloric acid. The product was extracted into DCM and the organic solution was separated, dried with magnesium sulfate, filtered and the filtrate was concentrated under vacuum to give the title compound as a white powder.
Name
2-Benzenesulfonylamino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid methyl ester
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of Example 42C (0.087 g, 0.27 mmol), and platinum oxide (0.056 g, 0.25 mmol) in acetic acid (7.5 mL) was shaken in a reactor pressurized with 60 psi of H2 at 25° C. for 80 hours and filtered. The filtrate was concentrated and the concentrate was purified by C18 reverse-phase HPLC with acetonitrile/water/0.1% trifluoroacetic acid to provide the desired-product. MS (ESI(+)) m/e 332 (M+H)+, 349 (M+NH4)+, 354 (M+Na)+; (ESI(−) m/e 330 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 7.74 (m, 2H), 7.63 (m, 1H), 7.56 (m, 2H), 6.98 (d, 1H), 6.63 (d, 1H), 2.65 (m, 4H), 1.66 (m, 4H).
Quantity
0.087 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.056 g
Type
catalyst
Reaction Step One

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